molecular formula C7H10OS B14472548 2-(Ethoxymethyl)thiophene CAS No. 68100-12-9

2-(Ethoxymethyl)thiophene

Cat. No.: B14472548
CAS No.: 68100-12-9
M. Wt: 142.22 g/mol
InChI Key: WYPGYMNZQXKDRR-UHFFFAOYSA-N
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Description

2-(Ethoxymethyl)thiophene is a heterocyclic compound that features a thiophene ring substituted with an ethoxymethyl group Thiophene itself is a five-membered ring containing four carbon atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethoxymethyl)thiophene typically involves the introduction of an ethoxymethyl group to a thiophene ring. One common method is the reaction of thiophene with ethoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and automated systems are often employed to ensure consistent product quality and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(Ethoxymethyl)thiophene undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the thiophene ring can be achieved using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Halogenating agents, Friedel-Crafts acylation reagents.

Major Products Formed

    Oxidation: Thiophene sulfoxides, thiophene sulfones.

    Reduction: Reduced thiophene derivatives.

    Substitution: Halogenated thiophenes, acylated thiophenes.

Scientific Research Applications

2-(Ethoxymethyl)thiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Ethoxymethyl)thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. For example, thiophene derivatives have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in inflammatory processes . The ethoxymethyl group may enhance the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Ethoxymethyl)thiophene is unique due to the presence of the ethoxymethyl group, which imparts distinct chemical and physical properties. This substitution can enhance solubility, reactivity, and potential biological activity compared to other thiophene derivatives.

Properties

CAS No.

68100-12-9

Molecular Formula

C7H10OS

Molecular Weight

142.22 g/mol

IUPAC Name

2-(ethoxymethyl)thiophene

InChI

InChI=1S/C7H10OS/c1-2-8-6-7-4-3-5-9-7/h3-5H,2,6H2,1H3

InChI Key

WYPGYMNZQXKDRR-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=CC=CS1

Origin of Product

United States

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